4'-Methoxyisoagarotetrol

Beschreibung

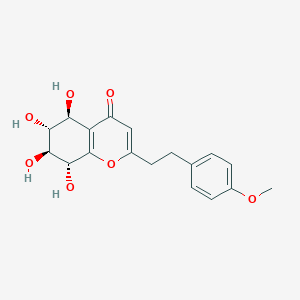

4'-Methoxyisoagarotetrol is a chromone-derived natural product isolated from Aquilaria sinensis (Chinese agarwood), a plant renowned for its aromatic resin and medicinal properties . Structurally, it belongs to the 2-(2-phenylethyl)chromone family, characterized by a tetrahydrochromone backbone substituted with a methoxy group at the 4' position and hydroxyl groups at other positions . Its identification relies on spectroscopic methods such as NMR, with comparisons to literature data confirming its stereochemistry and substituent arrangement .

Chromones like this compound are studied for their neuroprotective, anti-inflammatory, and antioxidant activities. However, its specific pharmacological profile remains under investigation, with structural features such as the methoxy group likely influencing its bioactivity .

Eigenschaften

Molekularformel |

C18H20O7 |

|---|---|

Molekulargewicht |

348.3 g/mol |

IUPAC-Name |

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15+,16-,17+/m0/s1 |

InChI-Schlüssel |

NRDKOXSXHXTKHR-VVLHAWIVSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4'-Methoxyisoagarotetrol beinhaltet die Extraktion von Agarholz, gefolgt von einer Reihe chemischer Reaktionen, um die gewünschte Verbindung zu isolieren. Die spezifischen Synthesewege und Reaktionsbedingungen werden in der Literatur detailliert beschrieben, wobei häufig der Einsatz von Lösungsmitteln und Katalysatoren zur Erleichterung der Reaktionen erforderlich ist .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus Agarholz, gefolgt von Reinigungsprozessen, um eine hohe Reinheit des Endprodukts zu gewährleisten. Die Produktionsmethoden sind so konzipiert, dass die Ausbeute maximiert und gleichzeitig die Integrität der Verbindung gewahrt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4'-Methoxyisoagarotetrol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Alkylierungsmittel (z. B. Methyliodid). Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und pH-Werten, um das gewünschte Ergebnis zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4'-Methoxyisoagarotetrol has been identified as a phosphodiesterase 3A inhibitor with an IC50 value of approximately 54 μM. This inhibition is crucial because phosphodiesterase enzymes play a vital role in regulating intracellular levels of cyclic nucleotides, which are important for numerous cellular functions, including cell proliferation and apoptosis .

Key Areas of Research:

- Anti-inflammatory Effects: The compound has been studied for its potential to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

- Neuroprotection: Research indicates that it may have protective effects on neuronal cells, suggesting possible applications in neurodegenerative diseases.

Cancer Research

Recent studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, particularly hepatocellular carcinoma (HCC).

Case Study:

A study demonstrated that this compound significantly inhibited the proliferation and migration of HCC cells. It was found to upregulate GADD45G expression, which is associated with tumor suppression. The compound promoted apoptosis in cancer cells, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HuH-7 | 22.83 ± 1.1 (48h) | Inhibition of proliferation |

| SK-HEP-1 | 29.33 ± 0.33 (48h) | Inhibition of migration |

Anti-Infective Applications

This compound has also been investigated for its anti-infective properties. Its broad-spectrum activity against various pathogens makes it an interesting candidate for further exploration in infectious disease management.

Potential Targets:

- Viral Infections: The compound shows potential against viruses like HIV and influenza.

- Bacterial Infections: Its efficacy against bacterial strains suggests possible applications as an antibiotic or in combination therapies .

Signaling Pathways and Mechanisms

The compound's influence on various signaling pathways is another area of interest. It has been linked to several critical pathways involved in cell growth and survival:

- NF-κB Pathway: Inhibition of this pathway could lead to reduced inflammation and cancer progression.

- PI3K/Akt/mTOR Pathway: Modulating this pathway may enhance the antiproliferative effects against cancer cells.

Wirkmechanismus

The mechanism of action of 4’-Methoxyisoagarotetrol involves its inhibitory activity against phosphodiesterase 3A. By inhibiting this enzyme, the compound can modulate various physiological processes, including the regulation of cyclic adenosine monophosphate (cAMP) levels. This modulation can affect cellular signaling pathways and potentially lead to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and research findings for 4'-methoxyisoagarotetrol and related chromones:

Key Findings from Comparative Studies

Methoxy vs. Hydroxy Substitutions

- The 4'-methoxy group in this compound distinguishes it from isoagarotetrol (lacking this group) and hydroxyisoagarotetrols (e.g., compounds 15 and 16).

- In contrast, 7'-hydroxyisoagarotetrols (compounds 15 and 16) exhibit higher polarity, which may limit membrane permeability but enhance solubility in aqueous environments .

Stereochemical Influences

- The R and S configurations at the 7' position in compounds 15 and 16 demonstrate how stereochemistry affects biological interactions. For example, the R configuration may favor binding to specific enzymes or receptors due to spatial compatibility .

Halogenation Effects

- This modification is rare in natural chromones and may confer unique reactivity .

Simpler Chromones as Baselines

- Compound 17, a minimally substituted chromone, serves as a reference for evaluating the impact of additional functional groups. Its lack of complex substitutions highlights the role of methoxy and hydroxy groups in modulating activity .

Biologische Aktivität

4'-Methoxyisoagarotetrol is a chromone derivative known for its diverse biological activities, particularly as a phosphodiesterase type 3A (PDE3A) inhibitor. This compound, derived from natural sources, has garnered attention in pharmacological research due to its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.27 g/mol

- CAS Number : 104060-61-9

The compound exhibits moderate PDE3A inhibitory activity with an IC50 value of approximately 54 μM , indicating its potential role in modulating cellular signaling pathways associated with various physiological processes .

The biological activity of this compound primarily involves the inhibition of phosphodiesterase enzymes, particularly PDE3A. This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, which can result in enhanced cardiac contractility and vasodilation, making it a candidate for treating heart-related conditions. Additionally, the modulation of cAMP levels can influence various signaling pathways involved in cell proliferation and apoptosis, which is crucial in cancer therapy .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies have indicated that meroterpenoids like this compound can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on the proliferation of human cancer cell lines such as HeLa and A549, often with IC50 values ranging from 100 to 300 µg/mL .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could mitigate oxidative stress-related cellular damage. This is particularly relevant in the context of cancer and cardiovascular diseases .

- Anti-inflammatory Effects : By modulating inflammatory pathways through cAMP elevation, this compound may also contribute to reduced inflammation, which is beneficial in chronic inflammatory conditions .

Case Studies and Research Findings

A review of recent literature highlights the promising biological activities of this compound and related compounds:

| Study | Findings |

|---|---|

| Liu et al. (2022) | Reported that meroterpenoids exhibit a wide range of biological activities including anti-cancer and anti-inflammatory effects. |

| Kanokmedhakul et al. (2011) | Identified cytotoxic effects of related meroterpenoids against lung and epidermal carcinoma cells with IC50 values as low as 2.9 µg/ml. |

| Cohen et al. (2011) | Demonstrated that certain derivatives inhibited the proliferation of leukemia cell lines significantly at concentrations below 50 µg/ml. |

These studies underscore the potential therapeutic applications of this compound in oncology and other fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.